Saridegib
Overview
Description
Saridegib, also known as IPI-926 or Patidegib, is a Smoothened (SMO) antagonist . It inhibits downstream signaling, potentially resulting in decreased growth of tumors with dysregulation of Hedgehog pathway signaling . It is a unique, selective, and potent small molecule that targets the Shh pathway by inhibiting Smo .
Synthesis Analysis
Saridegib is a potent and specific inhibitor of SMO derived from cyclopamine . The synthesis of Saridegib involves a late-stage functionalization of cyclopamine . A kilogram-scale approach to the synthesis of Saridegib has been developed .Molecular Structure Analysis
The molecular formula of Saridegib is C29H48N2O3S . It is a synthetic organic compound .Chemical Reactions Analysis
The synthesis of Saridegib involves a late-stage functionalization of cyclopamine . This process is part of the chemical reactions involved in the production of Saridegib .Physical And Chemical Properties Analysis
Saridegib is a white to off-white solid . Its molecular weight is 504.77 . It is stable under normal temperatures and pressures .Scientific Research Applications
1. Saridegib in Cancer Treatment
Saridegib, also known as IPI-926, has shown notable applications in cancer research, particularly in the treatment of medulloblastoma, a malignant neuroectodermal brain cancer. In a study by Lee et al. (2012), the impact of saridegib on Sonic Hedgehog (Shh) pathway-driven medulloblastoma in mice was examined. Saridegib treatment led to significant tumor reduction and prolonged survival in these models. Importantly, the study revealed that saridegib induced tumor regression and reduced tumor-initiating capacity. Unlike other Smoothened (Smo) inhibitors, saridegib's resistance mechanism was not mutation-dependent, offering a unique advantage in treatment scenarios where other Smo inhibitors fail due to resistance.
2. Saridegib and Drug Resistance Mechanisms
Another crucial aspect of saridegib's scientific application lies in its interaction with drug resistance mechanisms. The same study by Lee et al. (2012) found that saridegib, as a P-glycoprotein (Pgp) substrate, could induce Pgp activity in treated tumors. This induction likely contributes to the emergence of drug resistance. Notably, saridegib remained active in cells resistant to another Smo inhibitor, GDC-0449, due to the D473H point mutation, highlighting its potential efficacy in cases where other treatments fail.
properties
IUPAC Name |
N-[(3R,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,9S,12aS,12bS)-3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N2O3S/c1-17-12-26-27(30-16-17)19(3)29(34-26)11-9-22-23-7-6-20-13-21(31-35(5,32)33)8-10-28(20,4)25(23)14-24(22)18(2)15-29/h17,19-23,25-27,30-31H,6-16H2,1-5H3/t17-,19+,20+,21+,22-,23-,25-,26+,27-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLFFNCLTRVYJG-WWGOJCOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC[C@@H]6C[C@@H](CC[C@@]6([C@H]5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146032 | |
Record name | Saridegib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Saridegib | |
CAS RN |
1037210-93-7 | |
Record name | Patidegib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1037210-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Patidegib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037210937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Patidegib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12655 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Saridegib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PATIDEGIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT96FPU35X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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